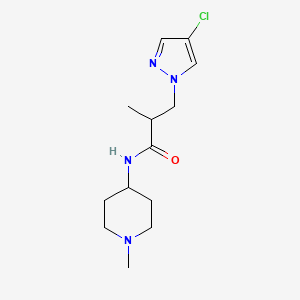
(2Z)-3-(5-bromo-2-hydroxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-bromo-2-hydroxybenzaldehyde and 3-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (Z)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to the large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 3-(5-bromo-2-oxophenyl)-1-(3-pyridyl)-2-propen-1-one or 3-(5-bromo-2-carboxyphenyl)-1-(3-pyridyl)-2-propen-1-one.
Reduction: Formation of (Z)-3-(5-bromo-2-hydroxyphenyl)-1-(3-pyridyl)-2-propen-1-ol.
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, (Z)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE is investigated for its therapeutic potential. Its structural features allow it to modulate specific molecular pathways, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mecanismo De Acción
The mechanism of action of (Z)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The hydroxyl and pyridyl groups allow it to form hydrogen bonds and π-π interactions with proteins and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-3-(2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE
- (Z)-3-(5-CHLORO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE
- (Z)-3-(5-METHOXY-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE
Uniqueness
(Z)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the bromine atom, hydroxyl group, and pyridyl group provides a distinct set of properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H10BrNO2 |
|---|---|
Peso molecular |
304.14 g/mol |
Nombre IUPAC |
(Z)-3-(5-bromo-2-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H10BrNO2/c15-12-4-6-13(17)10(8-12)3-5-14(18)11-2-1-7-16-9-11/h1-9,17H/b5-3- |
Clave InChI |
WGDGKNUHKVNDRF-HYXAFXHYSA-N |
SMILES isomérico |
C1=CC(=CN=C1)C(=O)/C=C\C2=C(C=CC(=C2)Br)O |
SMILES canónico |
C1=CC(=CN=C1)C(=O)C=CC2=C(C=CC(=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B14928517.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14928520.png)
![3-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B14928521.png)
![[5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B14928528.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)propanamide](/img/structure/B14928531.png)
![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B14928535.png)
![2-[2-(1-Adamantyl)acetyl]-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide](/img/structure/B14928541.png)
![2-(4-chloro-1H-pyrazol-1-yl)-2-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide](/img/structure/B14928545.png)
![9-ethyl-2-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928550.png)
![(3aR,7aS)-2-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14928557.png)

![2-({4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B14928580.png)
![4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3-hydroxybenzoic acid](/img/structure/B14928587.png)
![3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14928594.png)
